molecular formula C17H13ClN2O2 B11339259 3-chloro-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide

3-chloro-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11339259
M. Wt: 312.7 g/mol
InChI Key: XVPKWTHRIZAHJJ-UHFFFAOYSA-N
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Description

3-Chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a chloro group at the 3-position, a furan-2-ylmethyl group, and a pyridin-2-yl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of 3-chlorobenzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the benzamide core.

    Attachment of the Pyridin-2-yl Group: The final step involves the coupling of the pyridin-2-yl group to the benzamide core through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-(pyridin-2-yl)benzamide: Lacks the furan-2-ylmethyl group.

    N-[(Furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide: Lacks the chloro group.

    3-Chloro-N-(furan-2-yl)benzamide: Lacks the pyridin-2-yl group.

Uniqueness

3-Chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the combination of the chloro, furan-2-ylmethyl, and pyridin-2-yl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C17H13ClN2O2/c18-14-6-3-5-13(11-14)17(21)20(12-15-7-4-10-22-15)16-8-1-2-9-19-16/h1-11H,12H2

InChI Key

XVPKWTHRIZAHJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CO2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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